4-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C₁₂H₁₄OSi and a CAS number of 77123-57-0. This compound features a benzaldehyde moiety substituted with a trimethylsilyl ethynyl group at the para position. It is characterized by its low density of approximately 0.98 g/cm³, a melting point range of 66-70°C, and a boiling point predicted to be around 262.1°C. The compound is classified as toxic and an irritant, necessitating careful handling and storage in a cool, dark place .
This compound serves as a starting material for the synthesis of molecules with potential applications in pharmaceutical and agrochemical development. By incorporating the unique functional groups present in 4-[(Trimethylsilyl)ethynyl]benzaldehyde, researchers can design and synthesize novel compounds with desired biological activities. For instance, studies have explored its use in the synthesis of imidazolidine derivatives with potential antimicrobial properties [].
The presence of the alkyne moiety (C≡C) and the aldehyde group (CHO) in 4-[(Trimethylsilyl)ethynyl]benzaldehyde allows for its participation in various coupling reactions to form complex organic structures. This property makes it valuable for the synthesis of functionalized organic materials with tailored properties for applications in optoelectronics, catalysis, and materials science. An example includes the synthesis of triphenylporphyrins with potential applications in photodynamic therapy [].
The synthesis of 4-[(Trimethylsilyl)ethynyl]benzaldehyde typically involves several steps:
This method highlights the versatility of organosilicon chemistry in synthesizing functionalized aromatic compounds.
4-[(Trimethylsilyl)ethynyl]benzaldehyde serves as an important intermediate in organic synthesis, particularly in:
Further investigation into these interactions could yield insights into its reactivity profile and potential applications.
Several compounds share structural similarities with 4-[(Trimethylsilyl)ethynyl]benzaldehyde. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Notable Features |
---|---|---|
4-Ethynylbenzaldehyde | Ethynyl-substituted aldehyde | Lacks silicon; more straightforward reactivity |
4-(Phenylethynyl)benzaldehyde | Ethynyl-substituted aldehyde | Contains a phenyl group; different steric effects |
Trimethylsilylacetylene | Alkynyl compound | No aldehyde functionality; used for coupling reactions |
4-(Bromobenzene)ethynyl | Halogenated ethynyl compound | More reactive due to bromine; useful in substitution reactions |
The presence of the trimethylsilyl group in 4-[(Trimethylsilyl)ethynyl]benzaldehyde enhances its stability and solubility compared to its analogs, making it particularly valuable in synthetic applications where reactivity must be controlled.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₄OSi | |
Molecular Weight | 202.32 g/mol | |
Melting Point | 66–70°C | |
CAS Number | 77123-57-0 |
Synonyms include:
The compound’s structure features:
This configuration allows for selective participation in cross-coupling reactions while protecting the alkyne terminus.